molecular formula C18H19N5O4S B2685732 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034337-19-2

2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2685732
CAS No.: 2034337-19-2
M. Wt: 401.44
InChI Key: XRJQAWVGAQRVDM-UHFFFAOYSA-N
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Description

2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a pyrazole and pyridine moiety linked through a sulfamoyl bridge to a phenoxyacetamide group

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide Similar compounds with a pyrazole moiety are known to have diverse pharmacological effects

Mode of Action

The exact mode of action of This compound Compounds with a pyrazole moiety are known to interact with their targets through various mechanisms, potentially involving hydrogen bonding interactions

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with a pyrazole moiety are known to have diverse pharmacological effects, suggesting they may affect multiple pathways

Result of Action

The molecular and cellular effects of This compound Compounds with a pyrazole moiety are known to have diverse pharmacological effects , suggesting this compound may have multiple effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and phenoxyacetamide moieties.

    Reduction: Reduction reactions can target the nitro groups if present or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and pyrazole derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N-((5-(1H-pyrazol-3-yl)pyridin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
  • 2-(4-(N-((5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Uniqueness

The uniqueness of 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-23-17(6-7-21-23)14-8-13(9-20-11-14)10-22-28(25,26)16-4-2-15(3-5-16)27-12-18(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJQAWVGAQRVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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